Ethyl Piperazine-2-carboxylate Dihydrochloride

Overview

Description

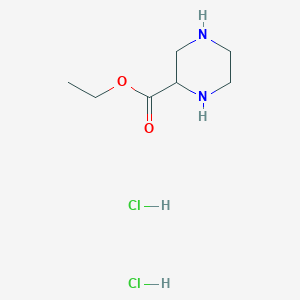

Ethyl Piperazine-2-carboxylate Dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Piperazine-2-carboxylate Dihydrochloride typically involves the reaction of piperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl Piperazine-2-carboxylate Dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl piperazine-2-carboxylate dihydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been associated with multiple biological activities:

- Anticancer Agents : Compounds derived from ethyl piperazine-2-carboxylate have shown potential as anticancer drugs by targeting specific pathways involved in tumor growth and proliferation .

- Cholinesterase Inhibitors : Research indicates that derivatives can inhibit acetylcholinesterase, making them candidates for treating Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing synaptic transmission .

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the preparation of more complex piperazine derivatives:

- Synthesis of Bioactive Molecules : It is often used in the synthesis of compounds that exhibit biological activity, including anti-inflammatory and antiviral properties .

- Polymer Production : this compound is also employed in producing polymers that require specific chemical functionalities .

Materials Science

The compound finds applications in developing novel materials with tailored properties. For instance:

- Protein Degradation : It is included in research aimed at creating protein degraders, which can selectively target and degrade specific proteins involved in various diseases .

Case Study 1: Synthesis of Piperazine Derivatives

A study demonstrated the successful synthesis of piperazine derivatives using ethyl piperazine-2-carboxylate as a precursor. The reaction involved coupling with aromatic electrophiles under palladium-catalyzed conditions, yielding high purity products suitable for biological evaluation .

Case Study 2: Anticholinesterase Activity

Research highlighted a series of piperazine derivatives synthesized from ethyl piperazine-2-carboxylate that exhibited significant anticholinesterase activity. These compounds were tested for their ability to inhibit both acetylcholinesterase and butyrylcholinesterase, showing promise for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of Ethyl Piperazine-2-carboxylate Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can result in various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Piperazine: A basic heterocyclic compound with similar structural features.

Ethyl Piperazine-1-carboxylate: A related compound with a different substitution pattern.

Methyl Piperazine-2-carboxylate: Another derivative with a methyl group instead of an ethyl group.

Uniqueness

Ethyl Piperazine-2-carboxylate Dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt. This gives it distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Biological Activity

Ethyl Piperazine-2-carboxylate Dihydrochloride (EPDC) is a chemical compound with significant biological activity, primarily recognized for its role in medicinal chemistry and pharmacology. This article delves into the biological properties, mechanisms of action, and various applications of EPDC, supported by relevant data and research findings.

- Molecular Formula : C₇H₁₆Cl₂N₂O₂

- Molecular Weight : 231.12 g/mol

- CAS Number : 129798-91-0

- Purity : Typically ≥ 97% .

EPDC exerts its biological effects through several mechanisms:

- Cholinesterase Inhibition : EPDC has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease by delaying the hydrolysis of acetylcholine and reducing beta-amyloid aggregation .

- Receptor Interaction : The compound acts as a ligand, modulating the activity of various receptors and enzymes. Its interaction with specific molecular targets can lead to diverse physiological effects depending on the target pathways involved .

- Antimicrobial Activity : Preliminary studies indicate that EPDC may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated .

Pharmacological Applications

EPDC is primarily utilized in:

- Drug Development : It serves as a building block in synthesizing pharmaceuticals aimed at treating central nervous system disorders .

- Research Reagent : The compound is frequently employed in biochemical assays to study various biological processes .

Case Studies

- Alzheimer's Disease Treatment : In vitro studies have demonstrated that EPDC effectively inhibits AChE and BuChE, leading to improved acetylcholine levels in synapses, which may contribute to cognitive enhancement in Alzheimer's models .

- Antimicrobial Studies : Research comparing the antibacterial efficacy of EPDC against common pathogens like Staphylococcus aureus and Escherichia coli showed promising results, suggesting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of EPDC, a comparative analysis with related compounds is essential:

| Compound | Structure Type | Key Activity |

|---|---|---|

| Ethyl Piperazine-1-carboxylate | Piperazine derivative | Similar cholinesterase inhibition |

| Methyl Piperazine-2-carboxylate | Piperazine derivative | Variations in receptor activity |

| Piperazine | Basic heterocyclic compound | General pharmacological activity |

EPDC's unique dihydrochloride form enhances its solubility and bioavailability compared to its counterparts, making it particularly suitable for pharmaceutical applications .

Research Findings

Recent studies have focused on synthesizing derivatives of piperazine compounds, including EPDC, to explore their pharmacological potential further. For instance:

Properties

IUPAC Name |

ethyl piperazine-2-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2ClH/c1-2-11-7(10)6-5-8-3-4-9-6;;/h6,8-9H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUILSFCCCIHPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460196 | |

| Record name | Ethyl Piperazine-2-carboxylate Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129798-91-0 | |

| Record name | Ethyl Piperazine-2-carboxylate Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.